Alprazolam 5-Oxide is a significant metabolite of alprazolam, which is a widely used medication in the benzodiazepine class. This compound plays a crucial role in the pharmacokinetics of alprazolam, as it can be detected in biological fluids such as urine and plasma following the administration of the parent drug. Alprazolam itself is primarily prescribed for anxiety disorders and panic disorders due to its anxiolytic properties.
Alprazolam 5-Oxide is classified under benzodiazepines, a group of drugs known for their sedative and anxiolytic effects. It is specifically categorized as an oxidized derivative of alprazolam, which enhances its detection in clinical settings. The chemical structure of alprazolam 5-Oxide can be represented by the International Union of Pure and Applied Chemistry name: 8-chloro-1-methyl-4-oxo-3-phenyl-1H-benzodiazepine-7-carboxylic acid.
The synthesis of alprazolam 5-Oxide typically involves the oxidation of alprazolam. Various methods have been documented for this process:
The technical details often include controlling reaction conditions such as temperature, solvent choice (commonly acetonitrile), and reaction time to optimize yield and purity. For example, a typical procedure might involve dissolving alprazolam in acetonitrile, adding the oxidizing agent, and stirring at room temperature for several hours before purification through chromatography .
The molecular structure of alprazolam 5-Oxide can be characterized by its chemical formula . Its structure features a benzodiazepine core with specific functional groups that contribute to its activity:
Data regarding its molecular weight is approximately 315.76 g/mol, and it exhibits distinct spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Alprazolam 5-Oxide undergoes various chemical reactions that are significant in both metabolic pathways and analytical chemistry:
These reactions are critical for understanding both the pharmacokinetics of alprazolam and for developing analytical methods for its detection in clinical toxicology .
The mechanism of action of alprazolam 5-Oxide is closely related to that of alprazolam itself. It exerts its effects primarily through:
This mechanism underlies its anxiolytic properties and contributes to its therapeutic effects in treating anxiety disorders .
Alprazolam 5-Oxide possesses several notable physical and chemical properties:
These properties are essential for understanding its behavior in pharmaceutical formulations and biological systems .
Alprazolam 5-Oxide has several scientific applications:
Its role as a metabolite provides insights into drug interactions and patient responses to treatment regimens involving alprazolam .
Alprazolam 5-Oxide (CAS 30896-65-2) is an N-oxide derivative of the psychotropic drug alprazolam, belonging to the triazolobenzodiazepine subclass of benzodiazepines. Its molecular formula is C₁₇H₁₃ClN₄O, with a molar mass of 324.76 g/mol, distinguishing it from the parent compound alprazolam (C₁₇H₁₃ClN₄, MW 308.76 g/mol) through the addition of an oxygen atom at the 5-position of the benzodiazepine ring [4] [9]. This structural modification occurs metabolically via cytochrome P450 3A4 (CYP3A4)-mediated oxidation, positioning it as a key Phase I metabolite in alprazolam's biotransformation pathway [2] [3]. The compound exhibits specific physicochemical properties including a predicted density of 1.41 g/cm³, boiling point of 587.2°C, and melting point range of 275–278°C [4]. Its IUPAC name, 8-chloro-1-methyl-5-oxido-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-5-ium, reflects the quaternary ammonium oxide functional group that governs its polarity and analytical behavior [1] [5].
Table 1: Molecular Characterization of Alprazolam 5-Oxide
Property | Specification |
---|---|
CAS Registry Number | 30896-65-2 |
Molecular Formula | C₁₇H₁₃ClN₄O |
Molar Mass | 324.76 g/mol |
IUPAC Name | 8-chloro-1-methyl-5-oxido-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-5-ium |
SMILES | Cc1nnc2CN+[O-] |
InChI Key | InChI=1S/C17H13ClN4O/c1-11-19-20-16-10-21(23)17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 |
Metabolic Origin | CYP3A4-mediated oxidation of alprazolam |
The synthesis of Alprazolam 5-Oxide was first documented in 1980 by Hester et al. during medicinal chemistry investigations into triazolobenzodiazepine derivatives. The original synthetic route employed a two-step protocol:
Initial research categorized it as a synthetic curiosity rather than a therapeutically significant compound. The pivotal recognition of its biological relevance emerged in the 1990s when metabolic studies identified it as a significant human metabolite of alprazolam through hepatic oxidation [3] [7]. This discovery shifted its status from a chemical novelty to an analytical reference standard essential for drug metabolism research. The establishment of its CAS registry (30896-65-2) formalized its identity in chemical databases, facilitating regulatory and forensic applications [1] [5]. Research evolution has been characterized by increasing analytical focus, with recent studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify it in biological matrices, though comprehensive pharmacokinetic studies remain limited [7].
Alprazolam 5-Oxide holds critical academic significance in three domains:
Table 2: Research Applications and Commercial Availability
Application Context | Purpose | Source Specifications |
---|---|---|
Pharmaceutical Quality Control | HPLC method development and validation | >95% purity (neat format) [1] |
Forensic Toxicology | Metabolite identification in biological samples | Certified reference materials [5] |
Metabolic Studies | CYP3A4 activity assessment | Custom synthesis services [8] |
Significant knowledge gaps persist:
The compound exemplifies the understudied significance of benzodiazepine metabolites in clinical pharmacology and highlights the need for targeted research beyond parent drug molecules.
Table 3: Key Knowledge Gaps in Alprazolam 5-Oxide Research
Research Domain | Unanswered Questions | Methodological Approaches Needed |
---|---|---|
Pharmacology | Receptor binding affinity and intrinsic activity | Radioligand binding assays; electrophysiology |
Pharmacokinetics | Formation/elimination half-lives; plasma ratios | Controlled human ADME studies |
Redox Biochemistry | In vivo reduction back to alprazolam | Isotopic labeling studies |
Synthetic Chemistry | Improved oxidation efficiency | Catalytic oxidation screening |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8